molecular formula C25H23BrClNO2 B15208128 1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline hydrobromide CAS No. 62334-32-1

1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline hydrobromide

Katalognummer: B15208128
CAS-Nummer: 62334-32-1
Molekulargewicht: 484.8 g/mol
InChI-Schlüssel: ICEIWPOMHQRZSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline hydrobromide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes benzyl, chlorobenzyl, and dimethoxyisoquinoline groups, making it a subject of interest for researchers.

Vorbereitungsmethoden

The synthesis of 1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline hydrobromide involves multiple steps. One common synthetic route includes the condensation of intermediate compounds under specific reaction conditions. For instance, intermediate 5 and methoxymethylamine hydrochloride undergo a condensation reaction to form intermediate 6, which is then reacted with methyl magnesium bromide at 90°C for 50 minutes . Industrial production methods may involve similar steps but on a larger scale, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group by another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline hydrobromide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: It may be used in studies related to cellular processes and molecular interactions.

    Industry: It can be used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline hydrobromide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

62334-32-1

Molekularformel

C25H23BrClNO2

Molekulargewicht

484.8 g/mol

IUPAC-Name

1-benzyl-4-[(4-chlorophenyl)methyl]-6,7-dimethoxyisoquinoline;hydrobromide

InChI

InChI=1S/C25H22ClNO2.BrH/c1-28-24-14-21-19(12-18-8-10-20(26)11-9-18)16-27-23(22(21)15-25(24)29-2)13-17-6-4-3-5-7-17;/h3-11,14-16H,12-13H2,1-2H3;1H

InChI-Schlüssel

ICEIWPOMHQRZSI-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C(=C1)C(=CN=C2CC3=CC=CC=C3)CC4=CC=C(C=C4)Cl)OC.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.